![molecular formula C7H3Br3N2O B170030 3,3,5-Tribromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one CAS No. 183208-32-4](/img/structure/B170030.png)
3,3,5-Tribromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one
Overview
Description
“3,3,5-Tribromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one” is a chemical compound with the CAS Number: 183208-32-4 . It has a molecular weight of 370.83 and its IUPAC name is 3,3,5-tribromo-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for “3,3,5-Tribromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one” is 1S/C7H3Br3N2O/c8-3-1-4-5(11-2-3)12-6(13)7(4,9)10/h1-2H,(H,11,12,13) . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
The compound has a predicted boiling point of 332.1±52.0 °C and a predicted density of 2.68±0.1 g/cm3 . It should be stored at 2-8°C . The predicted pKa value is -2.18±0.40 .Scientific Research Applications
Synthesis Routes and Reactions : 1H-pyrrolo[2,3-b]pyridines, a category that includes 3,3,5-Tribromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one, can be prepared through various routes, including the modification of Madelung- and Fischer-syntheses of indoles. These compounds exhibit a propensity for reactions like nitration, nitrosation, bromination, and iodination primarily at the 3-position. They also react with Mannich bases and aldehydes to form derivatives like di-3-(1H-pyrrolo[2,3-b]pyridyl)methanes. Moreover, certain derivatives can undergo unique transformations, such as ring expansion to a 1,8-naphthyridine when treated with chloroform and alkali (Herbert & Wibberley, 1969).
Ring Expansion and Derivative Formation : The reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one derivatives with sodium azide or azidotrimethylsilane under microwave irradiation leads to the formation of 3- and 4-amino-naphthyridin-2(1H)-one derivatives. This process involves an unusual rearrangement and cycloaddition-ring expansion, offering a wide range of derivative possibilities (Croix, Massip, & Viaud-Massuard, 2018).
Metal Complex Formation and Reactivity : 1H-pyrrolo[2,3-b]pyridin derivatives can form complexes with metals like iron(III) and copper(II), exhibiting unique structural and reactivity properties. For example, compounds like 1-[6-(1H-Pyrrolo[2,3-b]pyridin-1-yl)pyridin-2-yl]-1H-pyrrolo[2,3-b]pyridin-7-ium tetrachloridoferrate(III) and [2,6-bis(1H-pyrrolo[2,3-b]pyridin-1-yl-kappaN(7))pyridine-kappaN]bis(nitrato-kappaO)copper(II) have been synthesized and characterized, showing unique binding modes and structural conformations (Collins, Taylor, Krause, & Connick, 2007).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mechanism of Action
Target of Action
The primary target of 3,3,5-Tribromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one is the Fibroblast Growth Factor Receptor (FGFR) . The FGFR family has four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . Abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors .
Mode of Action
Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound exhibits potent inhibitory activity against FGFR1, 2, and 3 .
Biochemical Pathways
The activation of the FGFR leads to the activation of downstream signaling pathways including RAS–MEK–ERK, PLCγ, and PI3K–Akt . These pathways regulate organ development, cell proliferation and migration, angiogenesis, and other processes .
Pharmacokinetics
It’s mentioned that a compound with low molecular weight would be an appealing lead compound which was beneficial to the subsequent optimization .
Result of Action
In vitro, this compound inhibited breast cancer 4T1 cell proliferation and induced its apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .
Action Environment
It’s known that the effectiveness of fgfr inhibitors can be influenced by the specific genetic and cellular environment of different types of tumors .
properties
IUPAC Name |
3,3,5-tribromo-1H-pyrrolo[2,3-b]pyridin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Br3N2O/c8-3-1-4-5(11-2-3)12-6(13)7(4,9)10/h1-2H,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBCSUZHEJACRDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1C(C(=O)N2)(Br)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Br3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70620759 | |
Record name | 3,3,5-Tribromo-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70620759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.82 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,3,5-Tribromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one | |
CAS RN |
183208-32-4 | |
Record name | 3,3,5-Tribromo-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70620759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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